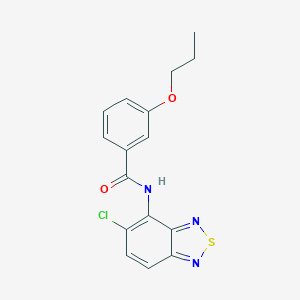
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that is involved in the breakdown of the amino acid glutamine, which is essential for the growth and proliferation of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide works by inhibiting the activity of the glutaminase enzyme, which is essential for the growth and proliferation of cancer cells. Glutaminase converts glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide deprives cancer cells of this essential nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of glutamine and glutamate in cancer cells, and to increase the levels of reactive oxygen species (ROS). It has also been found to induce autophagy, a process by which cells recycle their own components in response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a wide range of cancer cell lines. One limitation is that it may not be effective in all types of cancer, and may have off-target effects that could limit its usefulness.
Orientations Futures
There are a number of potential future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide treatment. Finally, there is interest in exploring the potential of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in combination with other anticancer agents, such as immunotherapy drugs.
Méthodes De Synthèse
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 3-bromoanisole to form an intermediate compound, which is then reacted with propionyl chloride to form N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.
Applications De Recherche Scientifique
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anticancer agent. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has been found to be particularly effective in combination with other anticancer agents.
Propriétés
Formule moléculaire |
C16H14ClN3O2S |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-8-22-11-5-3-4-10(9-11)16(21)18-14-12(17)6-7-13-15(14)20-23-19-13/h3-7,9H,2,8H2,1H3,(H,18,21) |
Clé InChI |
SFDXKWVALTWILF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[(2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244193.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B244198.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B244200.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244203.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B244204.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate](/img/structure/B244206.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244207.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B244208.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)